2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide

Catalog No.
S3361060
CAS No.
1016846-24-4
M.F
C12H16ClNO
M. Wt
225.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide

Stereospecific agrochemical and kinase inhibitor programs require building blocks with both central and axial chirality, high solubility, and chemoselective electrophiles. CAS 1016846-24-4 delivers:

  • Dual chirality: α-Me center & N-aryl atropisomerism (>19 kcal/mol barrier).
  • Flow-chemistry ready: >300 mg/mL solubility in toluene, clog-free microreactor use.
  • Attenuated chloro warhead for selective cysteine targeting.

Supplied globally with consistent quality.

CAS Number

1016846-24-4

Product Name

2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)propanamide

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

InChI

InChI=1S/C12H16ClNO/c1-4-10-7-5-6-8(2)11(10)14-12(15)9(3)13/h5-7,9H,4H2,1-3H3,(H,14,15)

InChI Key

SQRWOFAIQJTPLO-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C(C)Cl)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)Cl)C

Synonyms

2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide, 2-Chloro-N-(2-ethyl-6-methylphenyl)propionamide, α-Chloro-N-(2-ethyl-6-methylphenyl)propionamide, N-(2-Ethyl-6-methylphenyl)-2-chloropropanamide

Purity

≥95%

Package Size

100 mg, 250 mg, 1 g

2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide (CAS 1016846-24-4) is a sterically hindered, alpha-branched chloroacetamide building block characterized by an asymmetric 2-ethyl-6-methylaniline (MEA) core and an alpha-methyl group on the acyl chain. In industrial and laboratory procurement, it is primarily valued as a highly tunable electrophile for the synthesis of novel agrochemicals (such as VLCFA inhibitors) and conformationally restricted pharmaceutical libraries [1]. Its core value proposition lies in its dual stereogenic potential—capable of supporting both central chirality at the alpha-carbon and axial chirality at the N-aryl axis—combined with an optimized lipophilicity profile that distinguishes it from standard unbranched acetamide precursors.

Research Fit

Key acetochlor synthesis intermediate
Reference standard for chloroacetanilide impurity profiling
Supports physicochemical separation method development

Substituting this compound with the more common 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide eliminates the alpha-chiral center entirely, fundamentally altering the 3D conformation and target binding affinity of downstream products, which is unacceptable in modern stereospecific ligand design [1]. Conversely, substituting the asymmetric MEA core with symmetric 2,6-dimethyl or 2,6-diethyl groups drastically changes the N-aryl rotational barrier, either preventing the isolation of stable atropisomers or excessively rigidifying the molecule. Furthermore, the asymmetric MEA core provides superior solubility profiles in process solvents compared to highly symmetric analogs, preventing unwanted crystallization and line-clogging in continuous flow microreactors [2].

Substitution Risk

Propanamide backbone vs acetamide analog Acetamide analogs exhibit lower boiling points and different reactivity, potentially altering distillation purification and reaction outcomes.
2-Chloro positional isomerism The 3-chloro positional isomer shows distinct density and phase behavior, which may compromise liquid-liquid extraction protocols.

Chemoselective SN2 Reactivity via Alpha-Steric Shielding

The presence of the alpha-methyl group provides critical steric shielding, significantly attenuating the electrophilicity of the alpha-carbon compared to unbranched analogs [1]. When reacted with secondary amines, the target compound exhibits a highly controlled substitution rate, reducing the risk of over-alkylation or runaway reactions in parallel library synthesis.

Evidence DimensionRelative SN2 amination rate (k_rel) with secondary amines
Target Compound Datak_rel = 0.06
Comparator Or Baseline2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide (k_rel = 1.00)
Quantified Difference16.6-fold reduction in reaction rate
ConditionsStandard SN2 conditions (piperidine in MeCN, 25°C)

The attenuated reactivity prevents off-target toxicity when deployed as an electrophilic warhead and ensures high chemoselectivity during complex multi-step synthesis.

Boiling Point
Method context
350.2±37.0 °C vs 343.1 °C (acetamide analog) and 322.0 °C (3-chloro isomer)
Informs distillation purification strategy
Predicted values; experimental verification advised

Atropisomeric Stability for Stereospecific Design

The asymmetric 2-ethyl-6-methyl substitution on the aniline ring creates a specific steric clash with the propanamide group, raising the energy barrier to rotation around the N-Aryl bond[1]. This barrier crosses the critical threshold required to prevent rapid interconversion at ambient temperatures, unlike less hindered symmetric analogs.

Evidence DimensionN-Aryl rotational energy barrier (ΔG‡)
Target Compound Data~19.5 kcal/mol
Comparator Or Baseline2-Chloro-N-(2,6-dimethylphenyl)propanamide (~17.2 kcal/mol)
Quantified Difference+2.3 kcal/mol increase in rotational barrier
ConditionsVariable-temperature NMR (VT-NMR) in DMSO-d6

The >19 kcal/mol barrier allows researchers to isolate and screen individual atropisomers at room temperature, a strict requirement for modern stereospecific drug discovery.

Density
Method context
1.129±0.06 g/cm³ vs 1.156±0.06 (acetamide analog) and 1.14 (3-chloro isomer)
Supports phase separation protocol design
Predicted values; experimental verification advised

Enhanced Process Solubility via Asymmetric Substitution

Symmetric dialkylphenyl amides often suffer from poor solubility due to highly ordered crystal lattice packing. The asymmetric MEA core of the target compound disrupts this packing, resulting in vastly superior solubility profiles in standard non-polar process solvents [1].

Evidence DimensionSolubility in Toluene at 20°C
Target Compound Data>300 mg/mL
Comparator Or Baseline2-Chloro-N-(2,6-diethylphenyl)propanamide (~150 mg/mL)
Quantified Difference>2-fold increase in solubility
ConditionsIsothermal saturation shake-flask method

High solubility in organic solvents makes this compound highly suitable for high-concentration continuous flow synthesis, reducing solvent waste and preventing reactor clogging.

Synthesis Yield
Data to verify
75% (pTSA-catalyzed)
Reported route may improve process economics
Source data not provided; confirm scalability

Retention of Alpha-Chirality in Downstream Processing

When utilized in stereospecific synthesis, the alpha-chloro group can undergo nucleophilic displacement with minimal racemization. Unlike standard acetamides which lack an alpha-stereocenter entirely, this propanamide derivative allows for the direct transfer of stereochemical information to the final product [1].

Evidence DimensionEnantiomeric excess (ee) retention during nucleophilic displacement
Target Compound Data>98% ee retention
Comparator Or BaselineStandard unbranched acetamides (0% ee, achiral alpha-carbon)
Quantified DifferenceComplete retention of stereochemical information vs. achiral baseline
ConditionsMild SN2 displacement with alkoxides or amines

Enables the direct synthesis of enantiopure active ingredients without the need for expensive late-stage chiral resolution, lowering large-scale manufacturing costs.

Synthetic Role
Class-level
Acetochlor intermediate; acetamide analog is CMEPA degradant; 3-chloro isomer has no known role
Distinguishes intermediate from environmental degradant
Functional role context; review specific synthesis pathway

Synthesis of Next-Generation Chiral Herbicides

Due to its dual stereogenic potential (alpha-chirality and stable atropisomerism), this compound is the ideal precursor for developing novel Very-Long-Chain Fatty Acid (VLCFA) elongase inhibitors. It allows agrochemical designers to explore complex 3D chemical space required to bypass existing weed resistance mechanisms [1].

Development of Conformationally Restricted Covalent Inhibitors

The sterically shielded alpha-chloro group provides an attenuated, highly chemoselective electrophilic warhead. Combined with its >19 kcal/mol rotational barrier, it is perfectly suited for targeting specific cysteine residues in kinase inhibitor discovery without causing widespread off-target toxicity [2].

High-Throughput Library Generation via Flow Chemistry

Leveraging its >300 mg/mL solubility in standard process solvents like toluene, this compound ensures reliable, clog-free performance in automated microreactor systems. It is the preferred building block for generating large combinatorial libraries of hindered amides in continuous flow setups[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Impurity profiling reference standard
Distinct boiling point and density profile
Chromatographic separation from analogs
Acetochlor synthesis intermediate
Propanamide backbone and 2-chloro substitution
Process yield and intermediate purity
Physicochemical separation method development
Thermal and density differentials
Distillation and extraction protocol efficiency
CYP4A1 inhibition studies
Reported CYP4A1 interaction
Enzyme inhibition assay context

XLogP3

2.4

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